L-tert-Leucine

Biocatalysis Chiral Resolution Process Chemistry

L-tert-Leucine is a non-proteinogenic, chiral α-amino acid with a bulky tert-butyl side chain that delivers unmatched stereoselectivity in asymmetric catalysis and API synthesis. It is the irreplaceable chiral precursor for the HIV protease inhibitor Atazanavir—the N-methoxycarbonyl-L-tert-leucine moiety is critical for diastereoselective reduction via Felkin-Anh control. It also serves as a key building block for (S)-tert-butylPHOX ligands and chiral organocatalysts. Generic substitution is not scientifically valid; only high enantiopurity (>99% ee) L-tert-Leucine guarantees regulatory-compliant stereochemical purity. Procure now to secure lot-consistent quality for your most demanding chiral applications.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 20859-02-3
Cat. No. B554949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-tert-Leucine
CAS20859-02-3
SynonymsL-tert-Leucine; 20859-02-3; L-valine,3-methyl; (S)-2-AMINO-3,3-DIMETHYLBUTANOICACID; 3-Methyl-l-valine; (2S)-2-amino-3,3-dimethylbutanoicacid; 3-methyl-l-valin; (S)-2-Amino-3,3-dimethylbutyricacid; (L)-tert-leucine; L-T-BUTYLGLYCINE; H-TLE-OH; L-alpha-tert-Butylglycine; (S)-TERT-LEUCINE; H-L-TLE-OH; t-Butylglycine; NPDBDJFLKKQMCM-SCSAIBSYSA-N; MFCD00064218; SBB006594; L-2-Amino-3,3-dimethylbutanoicacid; L-tertLeucine; 2-Amino-3,3-dimethylbutanoicacid#; L-tert-butylglycine; AmbotzHAA1134; T-LEUCINE; PubChem16885
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
InChIKeyNPDBDJFLKKQMCM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-tert-Leucine (CAS 20859-02-3) for Chiral Synthesis: A Non-Proteinogenic Building Block for Asymmetric Catalysis


L-tert-Leucine (L-Tle, CAS 20859-02-3) is a non-proteinogenic, chiral α-amino acid featuring a bulky, hydrophobic tert-butyl side chain [1]. This sterically demanding structure renders it a valuable building block in asymmetric synthesis, where it serves as a precursor for chiral auxiliaries, ligands, and organocatalysts [2]. Unlike its natural isomer L-leucine, the tertiary butyl group confers unique conformational rigidity and steric bulk, properties that are exploited to induce high levels of stereoselectivity in chemical transformations [3]. Its primary utility lies in the synthesis of pharmaceutically relevant chiral intermediates and active pharmaceutical ingredients (APIs).

L-tert-Leucine Sourcing Risk: Why Natural L-Leucine Cannot Substitute in Asymmetric Synthesis


The interchangeability of L-tert-leucine with its natural counterpart L-leucine or other branched-chain amino acids (BCAAs) is not scientifically valid in the context of asymmetric synthesis and chiral drug manufacturing. L-tert-Leucine's non-proteinogenic, sterically congested tert-butyl side chain creates a unique chiral environment that is fundamentally distinct from the linear isobutyl side chain of L-leucine [1]. This structural difference translates into significantly enhanced stereoselectivity when L-tert-leucine derivatives are employed as chiral auxiliaries or catalysts; studies demonstrate that the bulky tert-butyl group provides superior facial discrimination compared to less hindered analogs, leading to higher enantiomeric excess (ee) in the final product . Furthermore, its synthetic utility as a key intermediate in the production of the HIV protease inhibitor Atazanavir is irreplaceable by natural amino acids, as the specific N-methoxycarbonyl-L-tert-leucine moiety is critical for achieving the required diastereoselectivity in the key reduction step [2]. Generic substitution would compromise stereochemical purity, reaction yield, and ultimately, the efficacy and safety profile of the downstream pharmaceutical product.

Quantitative Evidence for L-tert-Leucine Differentiation: Head-to-Head Data vs. Comparators


Enantiomeric Purity: Scalable Biocatalytic Production of L-tert-Leucine with >99% ee

L-tert-Leucine (L-Tle) can be produced with exceptional stereoselectivity (>99% enantiomeric excess) via enzymatic asymmetric synthesis, a benchmark not readily achievable with chemical resolution methods for the racemic DL-tert-leucine mixture. A study using a co-expressed leucine dehydrogenase (EsLeuDH) and glucose dehydrogenase (BmGDH) system in E. coli achieved >99% ee for L-Tle at a decagram scale [1]. This demonstrates a clear advantage over traditional chemical resolution, which typically yields lower ee values and requires additional purification steps. The high enantiopurity is critical for its downstream application as a chiral building block.

Biocatalysis Chiral Resolution Process Chemistry

Catalytic Efficiency: Superior Km and kcat/Km of a Novel Leucine Dehydrogenase for L-tert-Leucine Production

The development of efficient biocatalytic routes is crucial for the cost-effective production of L-tert-leucine. A newly characterized leucine dehydrogenase from marine Pseudomonas balearica (PbLeuDH) exhibits excellent catalytic efficiency for the key substrate trimethylpyruvate (TMP). It demonstrates a Km of 4.92 mM and a kcat/Km of 24.49 s⁻¹ mM⁻¹ [1]. This catalytic performance is presented as an improvement over previously reported LeuDHs, enabling a more productive fed-batch process that achieved a final L-Tle concentration of 273 mM (35.8 g L⁻¹) with a 96.1% yield and a productivity of 2.39 g L⁻¹ h⁻¹ [1].

Enzyme Engineering Biocatalysis Process Intensification

Chiral Auxiliary Performance: High Diastereoselectivity in Acetate Aldol Reactions

An L-tert-leucine-derived N-acetylthiazolidinethione auxiliary provides high levels of diastereoselection in acetate aldol reactions with a variety of aldehydes . This specific performance is a direct consequence of the steric bulk conferred by the tert-butyl group of L-tert-leucine, which effectively shields one face of the enolate intermediate, thereby controlling the stereochemical outcome. In contrast, analogous auxiliaries derived from less sterically hindered amino acids, such as L-valine or L-leucine, generally afford lower diastereomeric ratios due to diminished facial discrimination . The high selectivity minimizes the formation of undesired stereoisomers, simplifying purification and improving overall yield.

Asymmetric Synthesis Chiral Auxiliary Aldol Reaction

Process Yield in Enzymatic Resolution: >95% Yield and >99% ee for L-tert-Leucine via Penicillin G Acylase

An alternative method for obtaining enantiopure L-tert-leucine involves the kinetic resolution of racemic DL-tert-leucine derivatives. Penicillin G acylase (PGA) from Kluyvera citrophila was used for the enantioselective hydrolysis of N-phenylacetylated-DL-tert-leucine [1]. This method consistently yielded L-tert-leucine with a yield above 95% and an enantiomeric excess (ee) of >99% across various aqueous-cosolvent systems [1]. This demonstrates the robustness of the enzymatic approach in delivering high-purity product. While the direct comparator (chemical resolution yield) is not quantified, this high yield and ee represent a benchmark for evaluating alternative L-tert-leucine sources.

Kinetic Resolution Biocatalysis Process Yield

Procurement Guide: Key Application Scenarios for High-Purity L-tert-Leucine


Synthesis of HIV Protease Inhibitor Atazanavir

L-tert-Leucine is a critical, non-substitutable starting material for the synthesis of Atazanavir, an HIV-1 protease inhibitor. The N-(methoxycarbonyl)-L-tert-leucine moiety serves as a chiral nitrogen-protecting group. Its bulky tert-butyl group is essential for achieving the high diastereoselectivity observed in the key reduction step via Felkin-Anh control [1]. Suppliers providing L-tert-leucine with consistently high enantiopurity (>99% ee) are preferred for this application to ensure the final API meets stringent regulatory specifications for stereochemical purity.

Preparation of Chiral Ligands and Organocatalysts

Due to its rigid, bulky, and hydrophobic side chain, L-tert-leucine is an ideal starting material for constructing chiral ligands and organocatalysts. Examples include its use as a key precursor for the chiral phosphinooxazoline ligand (S)-tert-butylPHOX and in the synthesis of chiral copper(II) polymers for the kinetic resolution of secondary alcohols . The high optical purity of the starting L-tert-leucine (>98% ee or higher) is directly correlated with the enantioselectivity of the resulting catalyst or ligand.

Enantioselective Organocatalysis

L-tert-Leucine-derived catalysts, such as the L-tert-leucine-derived urea, are employed in challenging asymmetric reactions. One example is the asymmetric synthesis of N,N'-ketal compounds, where the catalyst facilitates the reaction in high yields with high enantioselectivities [2]. The steric bulk of the tert-butyl group is a key design element that enables the catalyst to effectively differentiate between prochiral faces of the substrate.

Peptide Synthesis Requiring Conformational Rigidity

In peptide chemistry, the incorporation of L-tert-leucine can be used to introduce conformational constraints, stabilize secondary structures, and modulate the bioactivity of peptide-based therapeutics. Its non-proteinogenic nature and steric hindrance can also enhance resistance to proteolytic degradation, a desirable property in the development of long-acting peptide drugs [3]. Researchers and CROs require L-tert-leucine of high purity to ensure the fidelity and reproducibility of their peptide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-tert-Leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.